4-Ethoxy-2-(piperazin-1-yl)pyrimidine 4-Ethoxy-2-(piperazin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 59215-35-9
VCID: VC5676914
InChI: InChI=1S/C10H16N4O/c1-2-15-9-3-4-12-10(13-9)14-7-5-11-6-8-14/h3-4,11H,2,5-8H2,1H3
SMILES: CCOC1=NC(=NC=C1)N2CCNCC2
Molecular Formula: C10H16N4O
Molecular Weight: 208.265

4-Ethoxy-2-(piperazin-1-yl)pyrimidine

CAS No.: 59215-35-9

Cat. No.: VC5676914

Molecular Formula: C10H16N4O

Molecular Weight: 208.265

* For research use only. Not for human or veterinary use.

4-Ethoxy-2-(piperazin-1-yl)pyrimidine - 59215-35-9

Specification

CAS No. 59215-35-9
Molecular Formula C10H16N4O
Molecular Weight 208.265
IUPAC Name 4-ethoxy-2-piperazin-1-ylpyrimidine
Standard InChI InChI=1S/C10H16N4O/c1-2-15-9-3-4-12-10(13-9)14-7-5-11-6-8-14/h3-4,11H,2,5-8H2,1H3
Standard InChI Key KOSSOXUTKRWSAI-UHFFFAOYSA-N
SMILES CCOC1=NC(=NC=C1)N2CCNCC2

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 4-ethoxy-2-(piperazin-1-yl)pyrimidine is C10_{10}H16_{16}N4_{4}O, with a theoretical molecular weight of 208.26 g/mol. The pyrimidine ring serves as the central scaffold, with the ethoxy group (-OCH2_2CH3_3) at position 4 and the piperazine ring (C4_4H10_{10}N2_2) at position 2.

Structural Features

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Ethoxy Group: Enhances lipophilicity and influences electronic distribution via electron-donating effects.

  • Piperazine Moiety: A six-membered ring containing two nitrogen atoms, conferring basicity and enabling hydrogen-bonding interactions .

Table 1: Comparative Molecular Properties of Pyrimidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-Ethoxy-2-(piperazin-1-yl)pyrimidineC10_{10}H16_{16}N4_{4}O208.264-ethoxy, 2-piperazine
4-Ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride C11_{11}H19_{19}ClN4_{4}O258.754-ethoxy, 6-methyl, 2-piperazine

The absence of a methyl group at position 6 distinguishes this compound from its analogs, potentially altering solubility and binding affinity .

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-ethoxy-2-(piperazin-1-yl)pyrimidine can be extrapolated from methods used for structurally similar compounds. A plausible route involves:

  • Nucleophilic Aromatic Substitution: Reacting 2-chloro-4-ethoxypyrimidine with piperazine under basic conditions (e.g., potassium carbonate in chloroform).

  • Purification: Column chromatography or recrystallization to isolate the product.

Critical Reaction Parameters:

  • Temperature: 80–110°C under reflux.

  • Solvent: Polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity.

  • Stoichiometry: Molar ratio of 1:1.2 (pyrimidine:piperazine) to drive completion.

Industrial Scalability

Continuous flow reactors and catalyst recycling could optimize yield and reduce waste in large-scale production.

Physicochemical and Spectroscopic Characterization

Key Properties

  • Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the piperazine moiety.

  • pKa: Predicted ~7.4 (piperazine nitrogen), enabling protonation under physiological conditions .

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR):

    • 1^1H NMR: Peaks at δ 1.35 ppm (ethoxy -CH3_3), δ 3.50–3.70 ppm (piperazine -CH2_2-) .

    • 13^{13}C NMR: Resonances at ~160 ppm (pyrimidine C4), ~45 ppm (piperazine carbons) .

  • High-Resolution Mass Spectrometry (HRMS): Expected [M+H]+^+ at m/z 209.1399 .

CompoundIC50_{50} (COX-2)Anticancer Efficacy (IC50_{50}, μM)
4-Ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine 0.45 μM12.5 (MCF-7 breast cancer)

Structure-Activity Relationships (SAR)

Substituent Effects

  • Ethoxy Group: Longer alkoxy chains (e.g., propoxy) reduce metabolic stability but enhance lipophilicity.

  • Piperazine Modifications: N-methylation decreases polarity, improving blood-brain barrier penetration.

Comparative Analysis

  • 6-Methyl Analogs: The 6-methyl group in related compounds enhances crystal packing and stability . Its absence in 4-ethoxy-2-(piperazin-1-yl)pyrimidine may increase conformational flexibility.

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